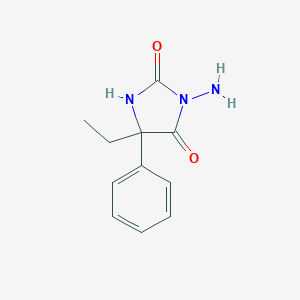

3-Amino-5-ethyl-5-phenylimidazolidine-2,4-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

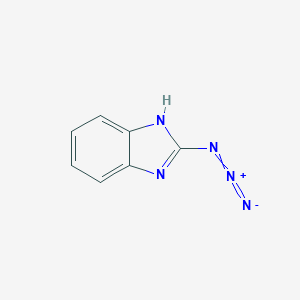

3-Amino-5-ethyl-5-phenylimidazolidine-2,4-dione, also known as this compound, is a useful research compound. Its molecular formula is C11H13N3O2 and its molecular weight is 219.24 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 150482. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Azo Compounds - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Medicinal Chemistry and Drug Design

Hydantoin derivatives, including 3-Amino-5-ethyl-5-phenylimidazolidine-2,4-dione, have been identified as a preferred scaffold in medicinal chemistry due to their significant biological and pharmacological activities. These compounds are pivotal in the synthesis of non-natural amino acids and their conjugates with potential medical applications. The Bucherer-Bergs reaction, an efficient method in the synthesis of hydantoin, plays a crucial role in the development of new organic compounds as potential therapeutics (Shaikh et al., 2023).

Enzyme Inhibition

Research on 2,4-thiazolidinediones, which share a core structure with imidazolidine-2,4-diones, has revealed their potential as enzyme inhibitors, notably as PTP 1B inhibitors. This enzyme inhibition is critical for managing insulin resistance associated with Type 2 Diabetes Mellitus. Modifications in the thiazolidinedione scaffold, similar to structural frameworks in hydantoin derivatives, have led to the optimization of potential PTP 1B inhibitors, demonstrating the versatility and therapeutic potential of this chemical structure (Verma et al., 2019).

Synthetic Methodologies and Green Chemistry

The synthesis and functionalization of thiazolidin-4-ones, which are structurally related to imidazolidine-2,4-diones, have been explored from the mid-nineteenth century to the present. These studies have not only highlighted the synthetic versatility and stability of these compounds but also their pharmacological significance in treating various diseases. This research stream supports the exploration of green synthetic methodologies, contributing to sustainable chemistry practices (Santos et al., 2018).

Chemical and Biological Properties

Compounds based on the hydantoin scaffold, like this compound, have been examined for their chemical and biological properties, including their role in synthesizing heterocyclic compounds and potential pharmaceuticals. The versatility of these scaffolds in chemical reactions underscores their importance in the development of new medicinal compounds with a wide range of biological activities (Gomaa et al., 2020).

Safety and Hazards

Future Directions

Properties

IUPAC Name |

3-amino-5-ethyl-5-phenylimidazolidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O2/c1-2-11(8-6-4-3-5-7-8)9(15)14(12)10(16)13-11/h3-7H,2,12H2,1H3,(H,13,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKNVJOJHTAAZCW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C(=O)N(C(=O)N1)N)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50921317 |

Source

|

| Record name | 3-Amino-5-ethyl-2-hydroxy-5-phenyl-3,5-dihydro-4H-imidazol-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50921317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1139-11-3, 114311-19-2 |

Source

|

| Record name | NSC150482 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150482 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Amino-5-ethyl-2-hydroxy-5-phenyl-3,5-dihydro-4H-imidazol-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50921317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl N-[1-(4-fluorophenyl)ethylamino]carbamate](/img/structure/B74630.png)

![[2,2'-Biquinoline]-4,4'-dicarboxylic acid](/img/structure/B74643.png)